Ethylenediamine-D8

Description

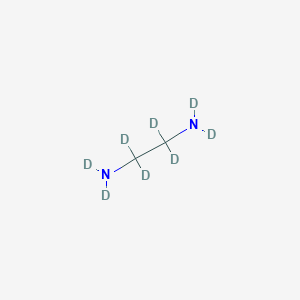

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N',1,1,2,2-octadeuterioethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIICEJLVQHRZGT-DMPFXTKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N([2H])[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

68.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Ethylenediamine D8

De Novo Synthesis Routes for Perdeuterated Ethylenediamine (B42938)

De novo synthesis involves constructing the Ethylenediamine-D8 molecule from simpler, deuterated starting materials. This approach ensures that the deuterium (B1214612) atoms are incorporated into the carbon skeleton and amino groups from the outset. One of the primary industrial methods for producing standard ethylenediamine is the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849). wikipedia.org For the synthesis of this compound, this can be adapted by using deuterated precursors. A potential route involves the reaction of 1,2-dichloroethane-d4 (B128599) with deuterated ammonia (ND₃) under pressure and heat.

Another significant industrial pathway is the reaction of ethanolamine (B43304) with ammonia over a heterogeneous catalyst. wikipedia.org A de novo synthesis for this compound could similarly utilize deuterated ethanolamine (ethanolamine-d7) and deuterated ammonia (ND₃), passed over a catalyst bed, likely containing nickel. wikipedia.org These methods, while based on established industrial processes, require access to highly enriched deuterated starting materials.

Hydrogen-Deuterium Exchange (H/D Exchange) Methods for Ethylenediamine Deuteration

Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). wikipedia.org This method can be applied to non-deuterated ethylenediamine to produce its deuterated counterpart. The exchange can be facilitated through various catalytic and solvent-mediated processes. wikipedia.org

Metal-catalyzed H/D exchange is a powerful technique for deuterating organic molecules. Various transition metals have been shown to be effective for this purpose.

Palladium (Pd) Catalysis: Palladium catalysts, particularly palladium on carbon (Pd/C), are used for H/D exchange reactions. The use of a Pd/C-ethylenediamine complex [Pd/C(en)] has been shown to efficiently catalyze deuterium incorporation into certain organic molecules using D₂O as the deuterium source under mild conditions. nih.gov This indicates the compatibility of the ethylenediamine structure with palladium-based catalytic systems. Ligands based on an ethylenediamine backbone have also been developed to facilitate palladium-catalyzed C–H activation, a key step in H/D exchange. chemrxiv.org

Rhodium (Rh) Catalysis: Rhodium catalysts, often generated in situ from precursors like [Rh(OMe)(1,5-COD)]₂, can mediate H/D exchange on both C(sp²) and C(sp³) centers. researchgate.net This method has been successfully applied to label alkylamines at the alpha-position to the nitrogen atom with high isotopic enrichment (93-97%). acs.org

Cobalt (Co) Catalysis: Cost-effective cobalt salts can be used as catalysts in transfer deuteration reactions, employing D₂O as an economical deuterium source to produce deuterated compounds. researchgate.net

| Catalyst System | Deuterium Source | Key Features |

| Palladium/Carbon (Pd/C) | D₂O | Heterogeneous catalyst, reusable, operates under mild conditions. nih.gov |

| Rhodium Nanoparticles | D₂ gas | Formed in situ, effective for C(sp³)–H bonds alpha to nitrogen. researchgate.netacs.org |

| Cobalt Salts | D₂O / Acetic acid-d | Cost-effective catalyst, good for transfer deuteration reactions. researchgate.net |

In solvent-mediated exchange, a deuterated solvent provides the deuterium atoms for incorporation into the substrate. Deuterium oxide (D₂O) is the most common and economical deuterium source for these processes. chinesechemsoc.org The exchange of labile protons, such as those on the nitrogen atoms of ethylenediamine (N-H), occurs readily in the presence of D₂O. wikipedia.org

The exchange of less reactive C-H bonds typically requires energy input (heat) and the presence of a catalyst. wikipedia.organsto.gov.au The reaction is an equilibrium process, so a large excess of the deuterated solvent is used to drive the reaction toward high isotopic enrichment. wikipedia.orgacs.org The pH of the solution can also influence the exchange rate, with acid or base catalysis often employed to accelerate the reaction. wikipedia.org For backbone amide protons in proteins, the minimum exchange rate occurs around pH 2.6. wikipedia.org

Catalytic Deuteration Techniques

Precursor-Based Synthesis of this compound

This strategy involves synthesizing this compound from a more complex, pre-deuterated molecule or "synthon." This can be advantageous when specific labeling patterns are desired or when direct perdeuteration is challenging. A reported example is the convenient, high-yield synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine. osti.gov This compound is a mono-protected, C-deuterated ethylenediamine synthon, which can be used in further reactions to build more complex molecules with a deuterated ethylenediamine core. osti.gov The trityl protecting group allows for selective reactions at the unprotected amine site, after which it can be removed to yield ethylenediamine-d4. Subsequent N-H/N-D exchange with D₂O would lead to the fully deuterated this compound.

Purification and Isotopic Purity Assessment Techniques

Following synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. The final product's isotopic enrichment must also be accurately determined.

Standard purification methods for ethylenediamine are applicable to its deuterated analogue. Since ethylenediamine is hygroscopic and forms an azeotrope with water, drying is a critical step. lookchem.com This can be achieved using drying agents like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or molecular sieves. lookchem.com Fractional distillation, often under a nitrogen atmosphere to prevent reaction with atmospheric CO₂ and water, is then used to obtain the pure compound. wikipedia.orglookchem.com

The assessment of isotopic purity and structural integrity is crucial and is typically performed using a combination of spectroscopic techniques. rsc.org

| Technique | Purpose | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isotopic purity | ¹H NMR can detect residual protons, allowing for calculation of deuterium incorporation at specific sites. ²H NMR directly observes the deuterium nuclei. ¹³C NMR confirms the carbon backbone integrity. ansto.gov.aursc.org |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment and molecular weight confirmation | Provides the mass-to-charge ratio of the molecule, allowing for the determination of the overall deuterium content and the relative abundance of different isotopologues (e.g., d7, d6 species). ansto.gov.aursc.org |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity | Separates the target compound from chemical impurities before spectroscopic analysis. ansto.gov.au |

Scalability and Process Optimization in Deuterated Compound Synthesis

Transitioning the synthesis of deuterated compounds from a laboratory scale to a larger, more industrial scale presents several challenges. Process optimization focuses on improving yield, ensuring high isotopic enrichment, and maintaining cost-effectiveness.

For H/D exchange methods, specialized equipment like high-pressure Parr reactors are used. These can range from small vessels (50 mL) for initial method development to larger reactors (1200 mL or more) for scaled-up synthesis. ansto.gov.au The development of green and scalable methods is a key consideration. Ethylenediamine itself is noted as a simple and inexpensive additive, suggesting that processes involving it could be commercially viable for scale-up. rsc.org

The choice of deuteration method can impact scalability. Catalytic methods are often dominant for bulk production due to lower operational costs compared to more specialized techniques like photoredox catalysis, which may be reserved for producing high-purity research-grade materials. Optimization involves fine-tuning reaction conditions such as temperature, pressure, catalyst loading, and reaction time to maximize deuterium incorporation while minimizing side reactions and deuterium loss.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethylenediamine D8 and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, directly probes the molecular vibrations of a compound. For ethylenediamine (B42938) and its deuterated derivatives, these methods are crucial for analyzing conformational states and assigning fundamental vibrational modes. capes.gov.br The gauche conformation (C2 symmetry) is typically assumed for ethylenediamine in the liquid state. capes.gov.br

Isotopic Effects on Molecular Vibrations

The substitution of hydrogen with deuterium (B1214612) (an isotope with nearly double the mass) significantly alters the vibrational frequencies of a molecule, a phenomenon known as the kinetic isotope effect. rsc.org This change is most pronounced for vibrational modes that involve substantial movement of the substituted atom. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. When a hydrogen atom is replaced by a heavier deuterium atom, the reduced mass increases, leading to a predictable decrease—or downshift—in the frequency of the corresponding vibrational band. rsc.orghovione.com This isotopic shift is a powerful tool for assigning specific vibrational modes within a complex spectrum. rsc.org

Studies on ethylenediamine and its partially deuterated form, ethylenediamine-d4 (H₂NCD₂CD₂NH₂), demonstrate these effects clearly. The fundamental vibrational modes are assigned based on depolarization values, classic group frequency correlations, and, most importantly, the observed isotopic shifts. capes.gov.br For example, stretching and bending modes involving the C-H and N-H bonds in standard ethylenediamine are observed at lower wavenumbers in its deuterated counterparts. The table below illustrates the isotopic shift for selected vibrational modes in liquid ethylenediamine versus its N-deuterated analogue, showcasing the frequency decrease upon deuteration.

| Vibrational Mode Description | Frequency (en) cm⁻¹ | Frequency (en-d₄) cm⁻¹ | Isotopic Shift (cm⁻¹) | Reference |

| NH₂ Antisymmetric Stretch | 3360 | 2510 | -850 | capes.gov.br |

| NH₂ Symmetric Stretch | 3290 | 2420 | -870 | capes.gov.br |

| NH₂ Scissoring | 1598 | 1190 | -408 | capes.gov.br |

| CH₂ Wagging | 1370 | 1090 | -280 | capes.gov.br |

| C-N Stretch | 1090 | 1125 | +35 | capes.gov.br |

This table presents data for N-deuterated ethylenediamine (en-d₄) as a proxy to illustrate the principles of isotopic effects relevant to Ethylenediamine-D8. Data sourced from vibrational spectra analysis. capes.gov.br

In Situ Spectroscopic Monitoring of Reactions Involving this compound

In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic insights. spectroscopyonline.com Raman spectroscopy is particularly well-suited for this purpose due to its molecular specificity, compatibility with various reaction media (including aqueous solutions), and the ability to use fiber-optic probes for remote, non-invasive measurements. rsc.orgacs.org

This technique can be effectively applied to monitor reactions involving this compound. For instance, in polymerization reactions, the consumption of the this compound monomer and the formation of the polymer can be tracked by monitoring the characteristic Raman bands of the reactant and product. researchgate.net The unique vibrational signature of the C-D bonds in this compound would provide clear, interference-free signals to follow its incorporation into a growing polymer chain or its coordination to a metal center in the synthesis of a complex. researchgate.net The progress of the reaction can be quantified by observing the decrease in the intensity of peaks corresponding to the free ligand and the simultaneous increase in the intensity of new peaks corresponding to the final product. This approach enables precise control over reaction parameters to optimize yield and product quality. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. The use of isotopically labeled compounds like this compound opens up specialized NMR applications for investigating structure, dynamics, and intermolecular interactions in greater detail.

Deuterium (2H) NMR Investigations

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. Although ²H is a quadrupolar nucleus, which can lead to broader signals compared to protons, its spectra provide direct confirmation of deuteration. researchgate.net A key advantage is that the chemical shift scales for ²H and ¹H are nearly identical. researchgate.net Therefore, the ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the proton signals of standard ethylenediamine, providing a clear fingerprint of the deuterated ligand.

When conducting ²H NMR, the sample is typically dissolved in a standard protonated solvent, and the natural abundance ²H signal of the solvent can be used as a chemical shift reference. researchgate.net The presence and integration of signals in the ²H spectrum confirm the position and extent of deuterium labeling. For example, the ²H NMR spectrum of a deuterated ethylenediamine complex has been used to verify the structure in solution. nsf.gov

Multinuclear (¹H, ¹³C, ¹⁵N) NMR Probes for Ligand-Metal Interactions

Multinuclear NMR is a powerful method for studying the formation and structure of metal complexes. By observing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei in ethylenediamine upon coordination to a metal ion, detailed information about the electronic environment and bonding can be obtained. tsijournals.comnih.gov

When ethylenediamine acts as a ligand, it donates electron density from its nitrogen atoms to the metal center. This coordination induces changes in the chemical shifts of the ligand's protons and carbons, known as coordination-induced shifts (CIS). Typically, the protons on the ethylenediamine backbone (—CH₂—CH₂—) become deshielded and shift downfield upon complexation due to the donation of electron density from the adjacent nitrogen atoms to the metal. rsc.orgchemicalbook.com Similarly, the carbon atoms also experience a shift, which can be either upfield or downfield depending on the specific metal and complex geometry. tsijournals.comresearchgate.net These shifts provide direct evidence of complex formation and can be used to study the strength and nature of the ligand-metal bond.

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for free ethylenediamine and its metal complexes, illustrating the effect of coordination.

| Compound/Complex | Ligand Protons (δ, ppm) | Ligand Carbons (δ, ppm) | Metal Ion | Solvent | Reference |

| Free Ethylenediamine (en) | 2.65 | 45.5 | - | CDCl₃ | cdnsciencepub.com |

| [Au(en)Cl₂]Cl | 3.30 | - | Au(III) | D₂O | chemicalbook.com |

| [Au(en)₂]Cl₃ | 3.27 | - | Au(III) | D₂O | chemicalbook.com |

| PhTeCl₃·en | ~3.21 (-CH₂-), ~1.25 (-NH₂) | - | Te(IV) | DMSO-d₆ | rsc.org |

| Pd(en)(L)₂ | 4.8-5.8 (-NH₂) | - | Pd(II) | DMSO-d₆ | researchgate.net |

This table compiles data from various sources to show the typical changes in chemical shifts upon complexation. The exact values can vary with conditions.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Characterization

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. polimi.it This method is particularly valuable for characterizing the formation and size of large supramolecular assemblies in solution. core.ac.uk The diffusion coefficient of a molecule is related to its size and shape; larger molecules diffuse more slowly through a solvent than smaller ones. polimi.it

In the context of this compound, DOSY can be used to unequivocally demonstrate its incorporation into a larger supramolecular structure, such as a self-assembled cage or coordination polymer. whiterose.ac.uk A DOSY experiment on a sample containing a proposed assembly would produce a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other. All NMR signals belonging to a single species will share the same diffusion coefficient.

If this compound has successfully been incorporated into a large assembly, its NMR signals (whether ¹H or ²H) will exhibit a much smaller diffusion coefficient compared to that of the free, uncomplexed ligand. By measuring these diffusion coefficients, it is possible to confirm the formation of the desired supramolecular architecture and even estimate its size and molecular weight by using appropriate calibration methods. researchgate.net

Mass Spectrometry for Mechanistic Pathway Tracing and Isotopic Pattern Analysis

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, and this compound (en-d8), with its eight deuterium atoms, serves as a powerful probe in mass spectrometry studies. Its distinct mass and isotopic signature allow for unambiguous tracking through complex reaction mixtures and provide detailed structural information upon fragmentation.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms, capable of measuring the mass-to-charge ratio (m/z) of ions with extremely high accuracy, often to within 0.001 atomic mass units. mdpi.comresearchgate.netinnovareacademics.in This precision enables the determination of an ion's exact elemental composition from its measured mass, a critical step in identifying unknown species. innovareacademics.in

In the context of reaction chemistry, many catalytic cycles or multi-step syntheses proceed through transient or low-concentration intermediates that are difficult to isolate or detect using other methods. concentratingonchromatography.com HRMS is particularly adept at identifying these fleeting species. concentratingonchromatography.com When this compound is used as a ligand or reactant, any intermediate that incorporates it will possess a unique and predictable mass.

For instance, in studies of coordination complexes, electrospray ionization (ESI)-HRMS can be applied to analyze the elemental composition and charge of complexes formed in solution. mdpi.com By monitoring a reaction mixture over time, the appearance and disappearance of ions corresponding to proposed intermediates containing the en-d8 ligand can be tracked. This provides direct evidence for the mechanistic pathway, confirming the involvement of the ligand in specific steps and helping to identify off-cycle or decomposition species that may inhibit a reaction. concentratingonchromatography.com The ability to distinguish between compounds that have nominally the same integer mass but different elemental formulas, such as C8H16O (128.12018 amu) and C10H8 (128.06264 amu), is what allows HRMS to provide such definitive insights. innovareacademics.in

The presence of eight deuterium atoms gives this compound and its derivatives a unique isotopic fingerprint. reading.ac.uk Mass spectrometry separates ions based on their mass-to-charge ratio, and the substitution of protium (B1232500) (¹H) with deuterium (²H) results in a significant mass shift that is easily detected. HRMS can be used to characterize the isotopic purity of a deuterated compound by resolving and measuring the relative abundances of the H/D isotopolog ions (D₀ to Dₙ). nih.gov

When a molecule is ionized in a mass spectrometer, the resulting molecular ion is often energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. gbiosciences.com This fragmentation pattern is not random; it is characteristic of the molecule's structure. Analyzing the fragmentation of a complex containing an this compound ligand can reveal how the ligand is bound within the complex and identify its nearest neighbors.

The analysis of fragments provides crucial structural information. gatech.edu For example, the loss of a neutral fragment corresponding to the mass of en-d8 would suggest it was a labile ligand. Conversely, if the en-d8 moiety remains part of the detected ion after other parts of the complex have fragmented away, it indicates a strong bond to the central atom or other core structures. The distinct isotopic pattern of the en-d8 fragment serves as a clear and unambiguous label.

Below is a table illustrating how ESI-HRMS data can be used to identify a hypothetical metal complex containing one this compound ligand. The table shows the calculated exact mass for the proposed ion and the experimentally measured mass, with the small difference (in ppm) confirming the identification.

| Proposed Ion Formula | Calculated m/z | Measured m/z | Difference (ppm) | Isotopic Pattern Confirmation |

|---|---|---|---|---|

| [⁶³Cu(C₂D₈N₂)Cl]⁺ | 168.0416 | 168.0411 | -3.0 | Experimental pattern matches theoretical pattern for the presence of Cu, Cl, and 8 D atoms. |

| [¹⁰⁶Pd(C₂D₈N₂)Cl]⁺ | 208.9734 | 208.9740 | +2.9 | Experimental pattern matches theoretical pattern for the presence of Pd, Cl, and 8 D atoms. |

| [¹⁹⁵Pt(C₂D₈N₂)Cl]⁺ | 297.0575 | 297.0577 | +0.7 | Experimental pattern matches theoretical pattern for the presence of Pt, Cl, and 8 D atoms. |

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

X-ray Diffraction and Neutron Scattering Studies of Solid-State Complexes Incorporating this compound

While mass spectrometry provides information on ions in the gas phase, solid-state structural techniques like X-ray diffraction and neutron scattering are essential for understanding the precise three-dimensional arrangement of atoms in crystalline complexes.

This is where neutron scattering, particularly in conjunction with deuterium labeling, offers a significant advantage. nih.gov Neutrons scatter off atomic nuclei, and the scattering cross-section does not depend on the atomic number in a simple way. Crucially, hydrogen (¹H) and its isotope deuterium (²H) have very different neutron scattering lengths (–3.74 fm for H and +6.67 fm for D). nih.govnih.gov This large difference makes them easily distinguishable in a neutron scattering experiment. By replacing hydrogen with deuterium in a molecule like ethylenediamine, the positions of these atoms in the crystal lattice can be determined with much higher precision. ill.eu This selective deuteration allows researchers to "highlight" specific parts of a molecule or complex, making them more visible to neutrons. nih.gov

A key example of this approach is the structural determination of fully deuterated [Pt(en-d₈)₂]Pt(en-d₈)₂I₂₄ by single-crystal neutron diffraction. researchgate.net This study provided precise atomic coordinates and revealed subtle structural details that would be obscured in an X-ray diffraction experiment. Furthermore, techniques like inelastic neutron scattering can probe the vibrational modes (phonon spectrum) of the complex, yielding insights into the dynamics and bonding within the crystal. researchgate.net

The crystallographic data obtained from such an experiment provides the definitive solid-state structure of the complex.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Cell Parameter (a) | 16.650(7) Å |

| Cell Parameter (b) | 5.760(2) Å |

| Cell Parameter (c) | 14.751(2) Å |

| Angle (β) | 99.19(1)° |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound (en-d8) | 1,2-Ethanediamine-1,1,2,2-d₄-N,N,N',N'-d₄ |

| [Pt(en-d₈)₂]Pt(en-d₈)₂I₂₄ | Bis(this compound)platinum(II)bis(this compound)diiodoplatinum(IV) perchlorate |

| N,N'-bis(salicylidene)ethylenediamine | 2,2'-[Ethane-1,2-diylbis(nitrilomethylidyne)]diphenol |

Coordination Chemistry and Chelation Dynamics of Ethylenediamine D8 Ligands

Thermodynamics and Kinetics of Metal-Ethylenediamine-D8 Complex Formation

The primary value of using deuterated ligands lies in the study of reaction kinetics. The kinetic isotope effect (KIE), where a C-D or N-D bond is broken more slowly than a C-H or N-H bond, can provide insight into reaction mechanisms. More commonly, however, deuteration is used as a spectroscopic label to track the ligand's behavior.

A notable study on the kinetics of ligand-exchange reactions involved N-deuterated ethylenediamine (B42938) and paramagnetic tetrakis(ethylenediamine)lanthanide(III) complexes in deuterated acetonitrile. osti.govacs.org Using NMR line shape analysis, researchers determined the mean ligand residence times and elucidated the exchange mechanism. acs.org The study found that for complexes with larger lanthanide ions like Pr³⁺, Nd³⁺, and Eu³⁺, the reaction rate was first-order with respect to the free ligand concentration, suggesting an associative (A) or interchange (Iₐ) mechanism. acs.org In contrast, for smaller ions, the mechanism may shift. Such kinetic studies are crucial for understanding the lability and inertness of complexes, which are influenced by factors like the metal ion's d-electron configuration. vpscience.orgdalalinstitute.com For example, d³ and d⁸ metal complexes are often kinetically inert. dalalinstitute.com

Table 1: Kinetic Data for Ligand Exchange of N-Deuterated Ethylenediamine with Ln(en)₄³⁺ Complexes This interactive table presents kinetic parameters for the ligand exchange reaction, illustrating how ligand residence times vary across the lanthanide series.

| Metal Ion (Ln³⁺) | Temperature Range (K) | Exchange Rate Characteristics | Proposed Mechanism |

| Pr³⁺, Nd³⁺, Eu³⁺ | 233-343 | Fast exchange limit, coalescence observed even at 233 K. acs.org | Associative or Interchange (Iₐ) acs.org |

| Er³⁺, Yb³⁺ | 233-343 | Both slow and fast exchange limits observed. acs.org | Not explicitly stated, likely shifts from Iₐ to Id |

Chirality and Stereoisomerism in Deuterated Ethylenediamine Coordination Complexes

Ethylenediamine, upon chelation to a metal center, adopts a puckered, non-planar gauche conformation. researchgate.netcpacollege.org This inherent puckering of the five-membered M-N-C-C-N ring is a source of chirality. A classic example is the tris(ethylenediamine)cobalt(III) ion, [Co(en)₃]³⁺, which exists as a pair of non-superimposable mirror images known as the Δ (delta) and Λ (lambda) enantiomers. solubilityofthings.com This type of isomerism is fundamental to the stereochemistry of coordination compounds containing chelate rings. solubilityofthings.comfiveable.me

The replacement of ethylenediamine with Ethylenediamine-D8 does not alter the fundamental principles of stereoisomerism; complexes like [Co(en-d8)₃]³⁺ will also exhibit Δ and Λ enantiomers. libretexts.orglibretexts.org The significance of using the deuterated ligand is its role as a silent spectroscopic label. In techniques like ¹H NMR, the absence of proton signals from the ligand simplifies the spectrum, allowing for an unobstructed view of other chiral ligands or substrates. Conversely, techniques like Deuterium (B1214612) (²H) NMR can be employed to directly probe the environment of the deuterated ligand, providing detailed information about its conformation and symmetry within the chiral complex. acs.org

Beyond the chirality of the chelate ring conformation, octahedral complexes with two or more ethylenediamine ligands can also exhibit geometric isomerism (cis-trans). libretexts.orgacs.org For a complex like [M(en)₂X₂], the two X ligands can be adjacent (cis) or opposite (trans). The cis isomer is chiral and can be resolved into enantiomers, whereas the trans isomer is achiral. libretexts.org The use of this compound facilitates the study of these isomeric forms through various spectroscopic methods without perturbing the underlying stereochemical possibilities. nih.gov

Ligand Exchange Mechanisms and Solvation Effects in Metal-Ethylenediamine-D8 Systems

Ligand substitution reactions in coordination complexes are fundamental processes that can proceed through several mechanisms, broadly classified as dissociative (D), associative (A), or interchange (I). scienceinfo.comlibretexts.org The pathway taken depends on the metal ion, its oxidation state, the other ligands in the coordination sphere, and the solvent. libretexts.orgsolubilityofthings.com The use of this compound, often in combination with deuterated solvents, is a powerful strategy for elucidating these mechanisms. osti.govacs.org

The study of ligand exchange between free N-deuterated ethylenediamine and Ln(en)₄³⁺ complexes provides a clear example. acs.org By monitoring the NMR spectra in deuterated acetonitrile, the researchers could track the exchange process and determine the rate law. osti.gov The observation of a rate dependence on the concentration of the incoming free ligand for larger lanthanides points towards a mechanism where the incoming ligand associates with the complex before the departure of the leaving ligand (an A or Iₐ mechanism). acs.org

Solvation plays a critical role in these reactions. The solvent can act as a competing ligand and influence the stability of the transition state. Studies of ethylenediamine complexes in deuterated water (D₂O) show that hydrolysis can occur, where water molecules displace other ligands. nih.gov Using D₂O as the solvent and this compound as the ligand allows for simplified NMR analysis, as the intense solvent and ligand proton signals are removed from the ¹H spectrum, making it easier to observe the formation of aqua or hydroxo species. nih.gov This approach is crucial for understanding how solvation and pH affect the speciation and reactivity of the metal complex in aqueous environments.

Spectroscopic Probes of Metal-Ligand Bonding and Electronic Structure in Deuterated Chelates

Isotopic substitution is a key strategy in spectroscopy for assigning spectral features and probing bonding. This compound is invaluable in this regard for both vibrational and nuclear magnetic resonance spectroscopies.

Vibrational Spectroscopy (IR and Raman) The infrared (IR) and Raman spectra of coordination compounds contain a wealth of information about molecular structure and bonding. However, the spectra of ethylenediamine complexes can be congested. Deuteration of the ligand to this compound causes a predictable mass-dependent shift in vibrational frequencies. capes.gov.br For instance, N-D and C-D stretching and bending modes appear at lower frequencies than their N-H and C-H counterparts. cpacollege.orgcapes.gov.br This isotopic shift allows for the unambiguous assignment of vibrations associated with the ligand versus other parts of the molecule. capes.gov.br For example, a decrease in N-H stretching frequencies upon coordination is indicative of M-N bond formation; a similar shift is observed for N-D stretches in this compound complexes, confirming the assignment. cpacollege.org These techniques can also probe the conformation of the chelate ring, as specific vibrations are characteristic of the gauche form adopted in complexes. cpacollege.orgaip.org

Table 2: Representative Vibrational Frequencies (cm⁻¹) for Coordinated Ethylenediamine and its Deuterated Analogue This table shows a comparison of typical infrared vibrational frequencies for key functional groups, demonstrating the isotopic shift upon deuteration.

| Vibrational Mode | Group | Typical Frequency Range (cm⁻¹) | Deuterated Group | Typical Frequency Range (cm⁻¹) |

| Asymmetric Stretch | -NH₂ | ~3300 | -ND₂ | ~2450 |

| Symmetric Stretch | -NH₂ | ~3250 | -ND₂ | ~2350 |

| Scissoring | -NH₂ | ~1600 | -ND₂ | ~1180 |

| Wagging/Twisting | -NH₂ | ~1300 | -ND₂ | ~950 |

| C-H Stretch | -CH₂ | ~2900 | -CD₂ | ~2150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful technique for studying the structure and dynamics of complexes in solution. researcher.life The use of this compound provides several advantages. In ¹H NMR, the complete deuteration of the ligand removes its signals, simplifying the spectrum and allowing for clear observation of other ligands or substrates interacting with the metal center. nih.govtsijournals.com Conversely, ²H NMR can be used to directly study the deuterated ligand. acs.org The chemical shift and relaxation of the deuterium signal are sensitive to the ligand's coordination environment, conformation, and dynamics, providing unique insights into the complex's behavior in solution. acs.orgacs.org

Application of this compound in the Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. researchgate.net While ethylenediamine is typically too flexible to be a primary building block, it is widely used for post-synthetic modification of MOFs. cardiff.ac.ukresearchgate.net In this process, ethylenediamine molecules are grafted onto open metal sites within a pre-formed framework. cardiff.ac.uk This functionalization can dramatically enhance the MOF's properties, such as improving its stability in water or increasing its selectivity for CO₂ capture by introducing basic amine sites. cardiff.ac.uknih.gov

This compound can be used as a direct replacement for standard ethylenediamine in these post-synthetic modification procedures. cardiff.ac.uknih.gov The resulting MOF would have nearly identical structural and chemical properties. The motivation for using the more expensive deuterated ligand lies in the advanced characterization techniques it enables. For instance, determining the precise location and orientation of hydrogen-containing functional groups within a MOF pore can be challenging with X-ray diffraction. researchgate.net Neutron diffraction and inelastic neutron scattering (INS) are far more sensitive to lighter elements, but the large incoherent scattering cross-section of hydrogen can obscure the data. researchgate.net By using this compound, this problem is circumvented. The coherent scattering of deuterium allows for precise structural determination of the ligand's position and orientation, while INS studies can probe the vibrational and rotational dynamics of the functional groups within the framework. researchgate.net

Furthermore, the incorporation of chiral building blocks, such as metal-ethylenediamine units, can be used to construct chiral MOFs. researchgate.net Using this compound in these systems would provide a powerful spectroscopic handle to study host-guest interactions and the mechanisms of enantioselective separation or catalysis within the chiral pores.

Catalytic Applications and Mechanistic Investigations Utilizing Ethylenediamine D8

Homogeneous Catalysis with Perdeuterated Ethylenediamine (B42938) Ligands

In homogeneous catalysis, the ligand environment around a metal center is paramount in dictating the catalyst's activity and selectivity. lkouniv.ac.in The substitution of protic hydrogens with deuterium (B1214612) in ethylenediamine ligands, creating Ethylenediamine-D8, provides a subtle yet impactful modification to probe and enhance catalytic systems.

Chiral ethylenediamine derivatives are foundational ligands in a vast number of asymmetric transformations. While direct studies focusing solely on this compound in asymmetric catalysis are not extensively documented, the principles derived from related deuterated systems highlight its potential. In many transition-metal-catalyzed enantioselective reactions, non-covalent interactions between the ligand and the substrate are crucial for achieving high stereoselectivity. acs.org The use of deuterated ligands can help to authenticate these subtle catalyst-substrate interactions through techniques like NMR spectroscopy, where shifts in the N-D resonances upon substrate binding can provide evidence of hydrogen bonding. acs.org

The design of cooperative catalyst systems, where two different chiral ligands work in concert, is a powerful strategy in asymmetric catalysis. nih.gov For instance, Noyori's Ru(II)-bisphosphine-diamine catalysts are a prime example of this ligand cooperation concept. nih.gov In such systems, replacing a standard chiral diamine with its perdeuterated analogue could be used to investigate the specific role of the diamine ligand's N-H groups in the catalytic cycle and the enantioselectivity-determining step without significantly altering the steric or electronic nature of the catalyst.

The strategic replacement of hydrogen with deuterium is an emerging strategy in ligand design to improve catalyst robustness and bioavailability. nih.gov Deuteration can positively affect the metabolic stability of a ligand while retaining its essential pharmacologic or catalytic profile. nih.gov This is primarily due to the stronger carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds compared to their C-H and N-H counterparts.

In the context of ethylenediamine-based ligands, deuteration serves two primary purposes:

Enhanced Stability : Ligand degradation is a common pathway for catalyst deactivation. For iron complexes with N2Py2 ligands (which feature an ethylenediamine backbone), deuteration of the ligand framework at sites prone to oxidative degradation leads to significantly longer catalyst lifetimes and improved product yields in both C-H oxidation and alkene epoxidation reactions. acs.org

Synthetic Tooling : Deuterium can be employed as a "stereochemically invisible blocking group" to control the absolute configuration of planar chirality during the synthesis of complex chiral ligands, which can later be removed or left in place. mdpi.com

The structure-activity relationship in these deuterated systems reveals that the benefits of deuteration are often more pronounced for catalysts with more flexible ligand backbones, as these are typically more susceptible to decomposition pathways that involve C-H bond cleavage. acs.org

Asymmetric Catalysis and Enantioselective Transformations

Heterogeneous Catalysis Involving this compound as a Modifier or Component

Ethylenediamine and its derivatives are widely used as surface modifiers, structure-directing agents, and components in the synthesis of heterogeneous catalysts. nouryon.commdpi.com The principles governing the interaction of ethylenediamine with surfaces are directly applicable to its deuterated analogue, this compound, with the added dimension of isotopic effects on stability and reactivity.

The adsorption of ethylenediamine (EDA) onto metal surfaces is critical for its role as a capping agent in the shape-selective synthesis of nanocrystals and as a modifier in heterogeneous catalysts. nih.gov Quantum density functional theory (DFT) studies on the adsorption of EDA on copper surfaces have shown that it binds more strongly to Cu(100) than to Cu(111) facets. nih.govosti.gov This preferential binding can influence the thermodynamics and kinetics of nanocrystal growth. osti.gov

The interaction is primarily through the nitrogen lone pairs bonding with surface metal atoms. rsc.org The geometry of the surface plays a crucial role; for instance, longer-chain ethylenediamine-based molecules tend to lie flatter on a kyoto-u.ac.jp magnetite surface, forming stronger interactions compared to a nih.gov surface. rsc.org These fundamental adsorption behaviors are expected to be nearly identical for this compound, as the isotopic substitution does not significantly alter the molecular geometry or the electronic structure responsible for the primary N-metal bond. However, the vibrational modes of the adsorbed molecule would be different, a factor that could be probed with surface-sensitive spectroscopic techniques.

A significant advantage of using deuterated components in catalyst formulation is the potential for enhanced stability. The kinetic isotope effect associated with the greater strength of C-D and N-D bonds can slow down decomposition pathways that involve the cleavage of these bonds.

Research on site-specifically deuterated phase-transfer organocatalysts has demonstrated that deuteration generally improves stability under basic conditions. mdpi.comwikipedia.org This principle has been directly applied to homogeneous non-heme iron oxidation catalysts built on an ethylenediamine-derived (N2Py2) framework. By perdeuterating the 2-pyridinylmethylene positions of the ligand, researchers achieved notable improvements in catalyst performance. acs.org

Table 1: Improved Catalytic Performance with Deuterated N2Py2 Ligands This table shows the percentage increase in substrate conversion when using deuterated catalysts (Fe(N2Py2-D₄)) compared to their non-deuterated counterparts in various oxidation reactions.

| Substrate | Reaction Type | Catalyst System | Conversion Increase with Deuterated Ligand |

| cis-4-Octene | Epoxidation | 1-D₄ vs 1 | 16% |

| cis-4-Octene | Epoxidation | 2-D₄ vs 2 | 8% |

| cis-4-Octene | Epoxidation | 3-D₄ vs 3 | 18% |

| cis-4-Octene | Epoxidation | 4-D₄ vs 4 | 8% |

| Cyclohexenone | Epoxidation | 1-D₄ vs 1 | 9% |

| Cyclohexenone | Epoxidation | 2-D₄ vs 2 | 8% |

| Cyclohexenone | Epoxidation | 3-D₄ vs 3 | 18% |

| Cyclohexenone | Epoxidation | 4-D₄ vs 4 | 5% |

| Data sourced from a study on deuterated N2Py2 ligands. acs.org |

Surface Interactions and Adsorption Studies

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Elucidation

The study of kinetic isotope effects (KIEs) is one of the most powerful tools for elucidating reaction mechanisms. acs.org By comparing the reaction rates of reactants containing light isotopes (like hydrogen) versus heavy isotopes (like deuterium), chemists can determine whether a specific bond is broken in the rate-determining step of a reaction. acs.org this compound and its derivatives are ideal for these studies.

A compelling example is the mechanistic investigation of the Pd(OAc)₂/bis-benzylidene ethylenediamine (bbeda) catalyzed cycloisomerization of enynes. For decades, the mechanism of this landmark reaction was unclear. By synthesizing a deuterated version of the ligand, d₄-bbeda, from d₄-ethylenediamine and benzaldehyde, researchers were able to probe the reaction pathway.

Their experiments revealed that when the reaction was conducted with the d₄-bbeda ligand, the deuterium atoms were incorporated into the product. This finding provided direct evidence for a previously unconsidered mechanism where the ligand itself acts as the hydride (or in this case, deuteride) source, forming a Pd(II)-D intermediate that participates in the catalytic cycle.

Table 2: Deuterium Incorporation from d₄-bbeda Ligand This table summarizes the results of isotopic labeling experiments in a Pd-catalyzed cycloisomerization, demonstrating the transfer of deuterium from the ligand to the product.

| Starting Material | Ligand | Product | Deuterium Incorporation | Mechanistic Implication |

| D-1a (Deuterated Substrate) | d₄-bbeda | D-4a | Complete deuteration | Ligand is the primary deuteride (B1239839) source. |

| 1a (Non-deuterated Substrate) | d₄-bbeda | 4a | Partial deuteration | Confirms ligand's role as a hydride source. |

| 12 (Non-deuterated Substrate) | d₄-bbeda | 13 | Partial deuteration | Shows generality of the ligand-hydride transfer mechanism. |

| Data sourced from a mechanistic investigation of palladium-catalyzed cycloisomerization. |

This use of a ligand derived from deuterated ethylenediamine was instrumental in solving a long-standing mechanistic puzzle, showcasing the profound utility of isotopic labeling in catalysis.

Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a quantitative measure of the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. nih.gov It is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). The magnitude of the KIE can reveal whether a specific bond to the isotope is broken or formed in the rate-determining step (RDS) of the reaction.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is cleaved or formed during the RDS. For hydrogen/deuterium, a PKIE (kH/kD) is typically greater than 2, signifying that the heavier C-D (or N-D) bond, with its lower zero-point energy, requires more energy to be broken, thus slowing the reaction. mit.edu

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. These effects are generally smaller (kH/kD values are often close to 1) and arise from changes in the vibrational environment of the atom between the ground state and the transition state, such as a change in hybridization. acs.org An inverse SKIE (kH/kD < 1) can be observed, for instance, when a carbon atom rehybridizes from sp2 to sp3 in the transition state. acs.org

In the context of catalysis involving derivatives of this compound, KIEs provide critical mechanistic information. For example, in the palladium-catalyzed cycloisomerization of enynamides using a bis-benzylidene ethylenediamine (bbeda) ligand, significant kinetic isotope effects were observed, supporting a palladium(II) hydride-mediated pathway. nih.govchimia.ch While a specific numerical KIE value for the deuterated ligand itself was not the primary focus, theoretical analysis predicted a significant KIE for the hydropalladation step, indicating that this step was irreversible. The observation of such isotope effects is instrumental in distinguishing between proposed mechanistic pathways, such as a palladium hydride route versus a metallacycle-based mechanism.

Deuterium Labeling for Tracing Bond Formation and Cleavage

Deuterium labeling is one of the most definitive methods for tracing the journey of atoms and bonds through a reaction sequence. By replacing hydrogen with deuterium in a specific position on a reactant, chemists can track the location of the label in the products, thereby mapping out the bond-forming and bond-breaking steps. This compound, and its derivatives, are exceptionally well-suited for such studies.

A landmark example is the elucidation of the mechanism of the palladium-catalyzed cycloisomerization of enynes, a reaction whose pathway was debated for decades. nih.govchimia.ch To probe the source of the hydride ligand in the proposed palladium-hydride intermediate, researchers synthesized a deuterated version of the bbeda ligand, d4-bbeda , through the condensation of d4-ethylenediamine and benzaldehyde. nih.gov

When this deuterated ligand was used in the cycloisomerization of a non-deuterated enynamide substrate, deuterium was incorporated into the final product. nih.gov This unequivocally demonstrated that the bbeda ligand was not a mere spectator but an active participant in the catalytic cycle. Specifically, a C-D bond on the ethylenediamine backbone of the ligand was cleaved, and the deuterium was transferred to the palladium center to form a Pd(II)-deuteride species, which then participated in the cyclization. nih.gov

Table 1: Deuterium Tracing in Pd/bbeda-Catalyzed Enyne Cycloisomerization nih.gov

| Starting Substrate | Ligand | Product Deuteration | Mechanistic Implication |

|---|---|---|---|

| Protiated Enyne (1a) | d4-bbeda | Partial Deuteration (15%) | The bbeda ligand is a source of the hydride/deuteride. |

| Deuterated Substrate (D-1a) | d4-bbeda | Complete Deuteration | Confirms the ligand as the primary deuterium source. |

| Protiated Enyne (12) | d4-bbeda | Partial Deuteration (15%) | The mechanism is general for different enyne substrates. |

This table summarizes key findings from isotopic labeling experiments that revealed the active role of the bbeda ligand, derived from ethylenediamine-d4, in the catalytic cycle.

This experiment provided direct evidence for bond cleavage within the ligand (C-D bond) and subsequent bond formation between that deuterium atom and the substrate, a critical piece of information for understanding the reaction's initiation phase.

Reaction Mechanism Elucidation through Deuterium Tracers in Organic Transformations

The use of this compound as a tracer extends beyond identifying individual bond events to clarifying entire catalytic cycles in complex organic transformations. The insights gained from deuterium labeling are often the key to distinguishing between several plausible mechanistic hypotheses.

The palladium-catalyzed cycloisomerization of enynamides serves as a prime case study. nih.govchimia.ch For years, the mechanism was unclear, with possibilities including pathways involving palladium(0) or palladium(II) and different initiation steps. The use of d4-bbeda, derived from d4-ethylenediamine, was pivotal in establishing the role of a palladium(II) hydride species. nih.gov

The labeling studies revealed three distinct processes dependent on the bbeda ligand that contribute to the formation of the active Pd(II)-H catalyst:

Hydrolysis-Mediated Pathway: In the presence of trace water, the Pd(II) complex could promote the hydrolysis of the bbeda ligand, releasing a primary amine. This amine could then undergo β-hydride elimination to generate the palladium hydride. nih.gov

Water-Free Pathway: Under anhydrous conditions, it was proposed that an acetate (B1210297) ligand could add to the Pd(II)-complexed bbeda, forming an aminal intermediate that is also susceptible to β-hydride elimination to furnish the Pd(II)-H species. nih.gov

Intermolecular Transfer: Crossover experiments, where a mixture of deuterated and non-deuterated substrates were reacted, showed that the hydride/deuteride transfer was intermolecular. This result strongly supported the existence of a discrete Pd-H/D intermediate rather than a pathway where the hydride transfer is confined within a single substrate-catalyst complex. nih.gov

This table outlines how specific questions about the reaction mechanism were answered through experiments utilizing the deuterated ligand derived from ethylenediamine-d4.

Theoretical and Computational Chemistry of Ethylenediamine D8

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without empirical parameters. These methods are instrumental in understanding the fundamental properties of Ethylenediamine-D8.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for solving the electronic Schrödinger equation. For instance, calculations on ethylenediamine (B42938) using MP2 with an aug-cc-pVTZ basis set have been performed to determine its ground state energy and electronic properties. nist.gov These high-level calculations serve as benchmarks for more computationally efficient methods.

DFT has become a widely used tool for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mongoliajol.inforesearchgate.net Various functionals, such as B3LYP and M06-2X, are employed to approximate the exchange-correlation energy. nih.gov DFT calculations have been successfully applied to study the chemisorption of ethylenediamine on silicon surfaces, elucidating the reaction outcomes of monodentate and bidentate attachment. researchgate.net Furthermore, DFT has been used to investigate the electronic structure of metal complexes containing ethylenediamine, providing insights into their bonding and reactivity. unige.chresearchgate.net The elongation method, an ab initio-based approach, offers a linear-scaling technique for analyzing the local electronic structures of large aperiodic systems, which can be applied to polymers involving ethylenediamine units. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational changes, solvent effects, and intermolecular interactions, providing a dynamic picture of molecular behavior.

MD simulations of ethylenediamine and its derivatives have been conducted in various environments, including in the pure liquid state and in aqueous solutions. researchgate.netresearchgate.net These simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations), provide detailed information about the local structure and hydrogen-bonding networks. researchgate.netresearchgate.net For instance, studies have investigated the conformational preferences of ethylenediamine in different solvent compositions, revealing the prevalence of gauche and trans conformers. researchgate.net

Furthermore, MD simulations have been used to model the interaction of ethylenediamine with surfaces and other molecules. For example, simulations have shed light on how ethylenediamine-based additives can direct the morphology of magnetite nanoparticles by preferentially binding to specific crystal facets. rsc.org In the context of drug discovery, MD simulations are crucial for understanding the dynamics of protein-ligand interactions, including those involving flexible molecules like ethylenediamine derivatives. mdpi.com The curing process of epoxy resins with ethylenediamine as a hardener has also been investigated using MD simulations, providing insights into the reaction kinetics and the resulting material properties. mdpi.com

Prediction of Spectroscopic Parameters and Vibrational Frequencies for Deuterated Species

Computational methods are invaluable for predicting spectroscopic parameters, such as vibrational frequencies, which can be directly compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. For deuterated species like this compound, these predictions are particularly useful for assigning vibrational modes and understanding the effects of isotopic substitution.

The vibrational spectra of ethylenediamine and its deuterated analogues have been the subject of both experimental and computational studies. capes.gov.br Theoretical calculations, typically using DFT, can predict the vibrational frequencies associated with different molecular motions, such as N-H (or N-D) stretching, bending, wagging, twisting, and rocking modes. cdnsciencepub.com The isotopic shift upon deuteration, where N-H vibrational frequencies are replaced by lower N-D frequencies, is a key feature that aids in the definitive assignment of these modes. cdnsciencepub.com For example, the ratio of ν(NH)/ν(ND) stretching frequencies is often close to the theoretical value of approximately 1.37, calculated using the simple harmonic oscillator model. cdnsciencepub.com

Computational studies have also been used to analyze the coupling between different vibrational modes. For instance, calculations can show how CH2 wagging motions are coupled with NH2 vibrations. cdnsciencepub.com The development of machine learning techniques combined with DFT is also emerging as a powerful tool for the high-throughput prediction of vibrational and other spectroscopic properties. cnrs.frarxiv.org

Below is a table of calculated vibrational frequencies for the non-deuterated ethylenediamine molecule using two different levels of theory, which provides a basis for understanding the shifts that would occur upon deuteration to form this compound.

| Mode Number | Symmetry | MP2/aug-cc-pVTZ Frequency (cm⁻¹) nist.gov | HSEh1PBE/6-31G* Frequency (cm⁻¹) nist.gov |

|---|---|---|---|

| 1 | Ag | 3517 | 3502 |

| 2 | Ag | 3057 | 3044 |

| 3 | Ag | 1655 | 1709 |

| 4 | Ag | 1496 | 1506 |

| 5 | Ag | 1398 | 1421 |

| 10 | Au | 3612 | 3591 |

| 11 | Au | 3128 | 3106 |

| 17 | Bg | 3612 | 3592 |

| 18 | Bg | 3102 | 3079 |

| 23 | Bu | 3516 | 3501 |

| 24 | Bu | 3067 | 3052 |

| 25 | Bu | 1654 | 1707 |

Computational Modeling of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by modeling reaction pathways, identifying transition states, and calculating energy profiles. nih.gov This is particularly important for understanding the reactivity of molecules like this compound.

The study of reaction mechanisms often involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The geometry and energy of the TS provide crucial information about the activation barrier of a reaction. wayne.edu For reactions involving deuterated species, the calculation of kinetic isotope effects (KIEs) can be a powerful tool to validate the computed transition state structure. wayne.edumdpi.com A KIE is the ratio of the reaction rate of the light isotopologue to that of the heavy isotopologue (kH/kD). Theoretical calculations of KIEs can be compared with experimental values to provide detailed insights into the geometry of the transition state. wayne.eduacs.org

For example, in the oxidative dehydrogenation of amines, DFT calculations have been used to model the reaction pathway, including the identification of key intermediates and transition states. mdpi.com The calculated activation energies and entropies can be compared with experimental values to validate the proposed mechanism. mdpi.com Similarly, computational studies on the hydrolysis of platinum complexes containing ethylenediamine have explored the structures of hypothetical transition state complexes. researchgate.net Modern computational approaches are continuously being developed to automate the discovery of reaction pathways and to handle the complexity of reaction networks in various chemical systems. researchgate.netcecam.org

Quantum Chemical Studies of Hydrogen Bonding and Intermolecular Interactions

Quantum chemical methods are fundamental to understanding the nature and strength of non-covalent interactions, such as hydrogen bonding, which play a critical role in the structure and function of chemical and biological systems. rug.nlnih.govfrontiersin.org

The hydrogen bonding capabilities of ethylenediamine are central to its chemical behavior. Quantum chemical calculations can quantify the strength of these interactions. For instance, studies have shown that the hydrogen bond energy between ethylenediamine and a water molecule is significantly increased when the ethylenediamine is coordinated to a metal ion. researchgate.net The calculated hydrogen bond energy for non-coordinated ethylenediamine with water is approximately -2.3 kcal/mol, while for coordinated ethylenediamine in neutral complexes, it ranges from -4.0 to -6.7 kcal/mol. researchgate.net

Advanced Analytical Methodologies Employing Ethylenediamine D8

Application as Internal Standards in Quantitative Chemical Analysis

In quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving reliable and reproducible results. wuxiapptec.com An internal standard is a compound of known concentration added to all samples, including calibrators and controls, to correct for analyte loss during sample preparation and for variations in instrument response. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS), such as Ethylenediamine-D8, are considered the gold standard for these applications. wuxiapptec.comscispace.com

A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte being measured. wuxiapptec.com This means it behaves similarly during sample extraction, derivatization, and chromatographic separation, and it experiences similar ionization effects (suppression or enhancement) in the mass spectrometer source. wuxiapptec.com Because this compound co-elutes with native ethylenediamine (B42938), it can accurately compensate for variations that occur throughout the analytical process. The significant mass difference (8 Da) allows a mass spectrometer to easily distinguish the analyte from the internal standard, preventing signal interference. wuxiapptec.com

Research has demonstrated that the implementation of a deuterated internal standard can significantly improve the precision of an analytical method compared to using a structural analogue. scispace.com For instance, one study showed that replacing an analogue IS with a D8-SIL-IS resulted in a statistically significant reduction in the variance of the measurements, indicating improved precision. scispace.com The use of this compound as an internal standard is therefore essential for the accurate quantification of ethylenediamine in complex matrices such as biological fluids, environmental samples, and industrial formulations.

Table 1: Properties of this compound as an Internal Standard

| Property | Description | Advantage in Quantitative Analysis |

|---|---|---|

| Chemical Equivalence | Near-identical chemical properties to unlabeled ethylenediamine. | Behaves similarly during sample preparation and analysis, ensuring accurate correction for analyte loss and variability. wuxiapptec.com |

| Co-elution | Elutes at or very near the same retention time as the analyte in chromatography. | Compensates effectively for matrix effects that occur at a specific point in the chromatographic run. wuxiapptec.com |

| Mass Differentiation | Easily distinguished from the unlabeled analyte by a mass spectrometer. | Allows for simultaneous measurement without signal overlap, ensuring clear and accurate quantification. wuxiapptec.com |

| Isotopic Purity | High degree of deuterium (B1214612) incorporation minimizes the presence of unlabeled analyte. | Prevents interference with the quantification of the native analyte at low concentrations. wuxiapptec.com |

Tracer Studies in Environmental Chemical Processes and Industrial Process Monitoring

Tracer studies are powerful diagnostic tools used to investigate and understand the dynamics of physical, chemical, and biological processes in both environmental and industrial systems. iaea.orgintrac.org These studies involve introducing a detectable substance (a tracer) into a system and monitoring its movement, distribution, and transformation over time and space. intrac.org Artificial tracers are purposely released into a system to track the movement of fluids or the fate of specific chemicals. service.gov.uk

This compound is an excellent candidate for use as a non-radioactive, stable isotope tracer in systems where ethylenediamine is a component of interest. Because its chemical and biological behavior is virtually identical to that of natural ethylenediamine, it can accurately trace the pathways and fate of ethylenediamine in complex processes without altering the system's chemistry. inchem.org Its applications span environmental fate studies and industrial process optimization.

In an environmental context, ethylenediamine is used in various industrial products and may be released into wastewater or soil. canada.ca this compound can be used to trace its transport, degradation, and potential for sorption in wastewater treatment plants or soil systems. iaea.org By analyzing samples for the ratio of this compound to its unlabeled form, researchers can quantify degradation rates and understand its distribution between water, solid, and gaseous phases. inchem.org

In industrial settings, process monitoring is key to ensuring efficiency, quality, and safety. mdpi.comatriainnovation.com Ethylenediamine is an important intermediate in chemical manufacturing. inchem.org this compound can be introduced in a controlled manner to monitor mixing efficiency, residence time distribution, and reaction kinetics in real-time without interrupting the process. cavitar.com This provides valuable data for process optimization, troubleshooting, and quality control. bosch-connected-industry.com

Table 2: Potential Applications of this compound in Tracer Studies

| Application Area | Specific Use Case | Objective of the Study |

|---|---|---|

| Environmental Fate | Wastewater Treatment Plant Analysis | To track the degradation and partitioning of ethylenediamine during various treatment stages (e.g., activated sludge, anaerobic digestion). iaea.org |

| Environmental Fate | Soil and Groundwater Contamination | To study the mobility, sorption to soil particles, and biodegradation of ethylenediamine from a potential spill or disposal site. service.gov.uk |

| Industrial Process Monitoring | Chemical Reactor Analysis | To determine the residence time distribution (RTD) of reactants, identify dead zones or bypassing, and optimize mixing conditions. iaea.orgmdpi.com |

| Industrial Process Monitoring | Formulation and Blending | To verify the homogeneity of ethylenediamine distribution in a final product, such as polymers or coatings. |

Chromatographic and Electrophoretic Separations Enhanced by Isotopic Labeling

Chromatography and electrophoresis are powerful separation techniques fundamental to analytical chemistry. khanacademy.orgnih.gov Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. solubilityofthings.com Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. nih.gov The use of isotopically labeled compounds like this compound, particularly when coupled with mass spectrometry, significantly enhances these separation methodologies.

In chromatography, while a deuterated standard like this compound has nearly identical retention properties to its unlabeled analogue, a slight difference in retention time can sometimes be observed. wuxiapptec.com This phenomenon, known as the "isotope effect," can be advantageous in complex analyses, aiding in the resolution of the analyte from interfering matrix components that might otherwise co-elute perfectly. However, the primary enhancement comes from the detector. When using mass spectrometry (e.g., LC-MS), the 8-dalton mass difference provides an unambiguous way to identify and quantify both the analyte and the standard, even if they are not perfectly separated chromatographically. This is invaluable for confirming the identity of a peak and improving quantification accuracy. Studies on the ion chromatographic separation of ethylenediamine have established methods for its detection, which can be made more robust through the use of an isotopic standard.

In the realm of electrophoresis, separation is governed by the electrophoretic mobility of the species. nih.gov Research has been conducted on the gel electrophoresis separation of fluorophores prepared from citric acid and ethylenediamine, demonstrating that complex mixtures of EDA-derived products can be separated. nih.gov While deuteration only minimally affects the size and charge of this compound, its use in techniques like capillary electrophoresis-mass spectrometry (CE-MS) provides the same crucial benefit as in LC-MS. The mass spectrometer can clearly distinguish the deuterated tracer from its native counterpart, allowing for precise tracking and quantification within the separated fractions, which would be impossible with a non-labeled tracer or a simple UV detector.

Table 3: Enhancement of Separation Techniques by this compound

| Technique | Enhancement Provided by Isotopic Labeling |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides a distinct mass signal for unequivocal peak identification and quantification, overcoming challenges from co-eluting matrix components. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Acts as an ideal internal standard, co-eluting with the analyte to compensate for matrix effects and improving accuracy and precision. wuxiapptec.com |

| Ion Chromatography | Facilitates more reliable quantification by providing a stable, mass-differentiated internal standard for ethylenediamine analysis. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Allows for the use of this compound as a tracer in electrophoretic mobility studies, with clear differentiation from the unlabeled analyte by the mass detector. |

Future Directions and Emerging Research Avenues for Perdeuterated Ethylenediamine

Perdeuterated ethylenediamine (B42938) (Ethylenediamine-d8) is transitioning from a specialized isotopic tracer to a versatile building block in several advanced scientific fields. Its unique properties, stemming from the replacement of hydrogen with deuterium (B1214612), are opening new frontiers in materials science, chemistry, and analytical techniques. The kinetic isotope effect and the distinct neutron scattering cross-section of deuterium are the primary drivers of its expanding applications. This article explores the emerging research avenues for this compound, focusing on its integration into advanced materials, its role in supramolecular chemistry, novel synthetic strategies, and its application in conjunction with neutron scattering.

Q & A

Basic Research Questions

Q. What are the validated synthetic methodologies for Ethylenediamine-D8, and how can researchers ensure isotopic purity during synthesis?

- Methodological Answer : Ethylenediamine-D8 synthesis typically involves catalytic deuteration of ethylenediamine using deuterium gas (D2) under controlled conditions. Key steps include:

Deuteration : Use platinum or palladium catalysts in deuterated solvents (e.g., D2O) to replace all eight hydrogen atoms with deuterium .

Purification : Fractional distillation or chromatography to isolate the deuterated product.

Validation : Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with non-deuterated ethylenediamine to confirm absence of residual protons .

- Table 1 : Common Characterization Techniques for Ethylenediamine-D8

| Technique | Purpose | Key Metrics |

|---|---|---|

| MS | Isotopic purity | Molecular ion peak at m/z 92 (C2D8N2) |

| NMR | Deuteration efficiency | Absence of <sup>1</sup>H signals in <sup>2</sup>H-NMR |

| FTIR | Functional group integrity | Shift in N-H/D stretching frequencies (~3300 cm<sup>-1</sup> to ~2400 cm<sup>-1</sup>) |

Q. What experimental design considerations are critical when handling Ethylenediamine-D8 to ensure safety and data reproducibility?

- Methodological Answer :

Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to its irritant properties. Avoid inhalation and skin contact, as deuterated amines may still exhibit sensitization risks .

Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent isotopic exchange with atmospheric moisture .

Waste Management : Segregate deuterated waste and collaborate with licensed disposal agencies to mitigate environmental contamination .

Advanced Research Questions

Q. How does isotopic substitution (D vs. H) in Ethylenediamine-D8 affect its coordination chemistry and reaction kinetics in metal complexation studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Measure rate constants for reactions involving Ethylenediamine-D8 vs. non-deuterated analogs. Use stopped-flow spectroscopy or isotopic labeling to track ligand exchange rates .

- Thermodynamic Stability : Compare stability constants (log β) of metal complexes (e.g., Co(III), Cu(II)) using potentiometric titrations. Deuteration may alter hydrogen/deuterium bonding networks, affecting complex geometry .

- Table 2 : Example Data for Co(III)-Ethylenediamine-D8 Complexes

| Complex | log β (H8) | log β (D8) | Δlog β |

|---|---|---|---|

| [Co(EDA-D8)Cl2]<sup>+</sup> | 5.2 | 5.5 | +0.3 |

| [Co(EDA-D8)(H2O)2]<sup>3+</sup> | 4.8 | 4.6 | -0.2 |

Q. How can researchers resolve contradictions in reported physicochemical properties of Ethylenediamine-D8 (e.g., boiling point discrepancies)?

- Methodological Answer :

Data Audit : Replicate measurements using standardized protocols (e.g., ASTM methods for boiling point determination).

Instrument Calibration : Verify accuracy of thermocouples and pressure sensors.

Literature Comparison : Cross-reference findings with high-impact studies (e.g., crystallographic data in ) to identify methodological outliers .

- Common Discrepancy Sources :

- Impurities from incomplete deuteration.

- Variations in atmospheric pressure during measurements.

Q. What strategies are recommended for integrating Ethylenediamine-D8 into hybrid experimental-computational studies of reaction mechanisms?

- Methodological Answer :

Computational Modeling : Use density functional theory (DFT) to simulate isotopic effects on transition states. Compare with experimental kinetic data .

Synchrotron Studies : Pair X-ray absorption spectroscopy (XAS) with deuterated ligands to probe metal-ligand bond dynamics.

Data Sharing : Follow guidelines in to request/reproduce datasets, ensuring compliance with copyright and ethical standards .

Ethical and Methodological Best Practices

Q. How should researchers address ethical considerations when publishing studies involving Ethylenediamine-D8?

- Methodological Answer :

- Data Transparency : Provide raw spectral data (NMR, MS) in supplementary materials to enable replication .

- Safety Compliance : Document adherence to institutional review board (IRB) protocols for hazardous chemical use .

- Attribution : Cite primary sources (e.g., crystallographic data from ) to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.